

# Navigating Ribosome Rescue: A Comparative Guide to Dom34 and Other Key Factors

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For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ribosome rescue is paramount for tackling diseases linked to translational errors. This guide provides an objective comparison of the key ribosome rescue factor, Dom34, with other critical players in the field: the RQT complex and the Ski complex. We delve into their functional redundancies and specificities, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a comprehensive understanding of these essential cellular processes.

## Executive Summary

Eukaryotic cells have evolved sophisticated quality control mechanisms to deal with stalled ribosomes, which can arise from various issues such as mRNA truncation (non-stop decay), problematic sequences (no-go decay), or ribosome collisions. Failure to rescue these stalled ribosomes can lead to the production of aberrant proteins and deplete the pool of active ribosomes, with detrimental consequences for cellular health. This guide focuses on the comparative functions of three major ribosome rescue systems: the Dom34/Hbs1 complex, the Ribosome Quality Control Trigger (RQT) complex, and the Ski complex. While all three contribute to resolving ribosomal stalls, they employ distinct mechanisms and often recognize different stalled conformations. Dom34, in conjunction with its partner Hbs1, acts as a general ribosome rescue factor, particularly for ribosomes stalled at the 3' end of an mRNA. The RQT complex specializes in resolving collided ribosomes, a hallmark of more severe translation elongation blocks. The Ski complex, on the other hand, primarily functions in the degradation of the aberrant mRNA, often in concert with ribosome rescue. Understanding the interplay and

potential redundancy between these pathways is crucial for a complete picture of translational quality control.

## Comparison of Ribosome Rescue Factor Performance

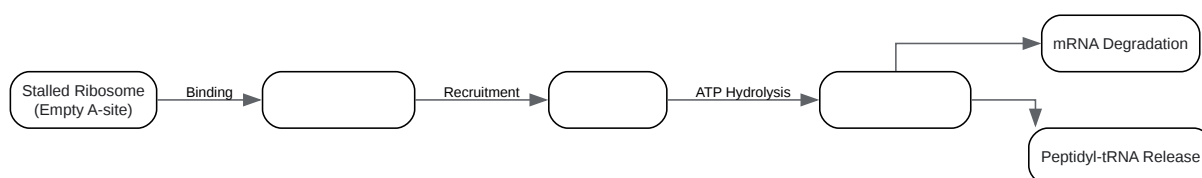
To elucidate the functional distinctions between Dom34, the RQT complex, and the Ski complex, we have summarized key quantitative data from various studies in the tables below. These tables highlight differences in their subunit composition, primary substrates, and functional outcomes.

Factor	Subunit Composition	Primary Substrate	Key Function	References
Dom34/Hbs1	Dom34 (Pelota in mammals), Hbs1	Ribosomes stalled at the 3' end of mRNA (non-stop decay) or on internal sequences (no-go decay)	Ribosome dissociation into subunits	<a href="#">[1]</a> , <a href="#">[2]</a>
RQT Complex	Slh1 (RNA helicase), Cue3 (ubiquitin-binding), Rqt4 (zinc-finger)	Collided ribosomes	Dissociation of the lead stalled ribosome in a collision	<a href="#">[3]</a> , <a href="#">[4]</a>
Ski Complex	Ski2 (RNA helicase), Ski3, Ski8	Aberrant mRNAs, particularly nonstop mRNAs associated with stalled ribosomes	3'-to-5' degradation of mRNA	<a href="#">[5]</a>

Parameter	Dom34/Hbs1	RQT Complex	Ski Complex	References
Triggering Signal	Empty A-site of the ribosome	Ribosomal protein ubiquitination (e.g., uS10)	Stalled ribosome at the 3' end of mRNA	[6],[3],[5]
Cofactors	Hbs1 (GTPase), ABCE1 (ATPase) for efficient dissociation	ATP	Exosome for mRNA degradation	[7],[8],[3],[9]
Redundancy	Partially redundant with Ski7 in yeast for nonstop decay	Acts on a distinct substrate (collided ribosomes)	Works in concert with Dom34/Hbs1 in nonstop decay	[10]
Outcome for mRNA	mRNA is exposed for degradation by exonucleases	mRNA is cleared from the dissociated ribosome	Direct degradation of the mRNA	[11],[5]
Outcome for Peptide	Peptidyl-tRNA is released from the dissociated ribosome	Nascent polypeptide chain is targeted for degradation	Not directly involved in peptide release	[12]

## Signaling and Experimental Workflow Diagrams

To visually represent the molecular pathways and experimental procedures discussed, the following diagrams were generated using Graphviz.



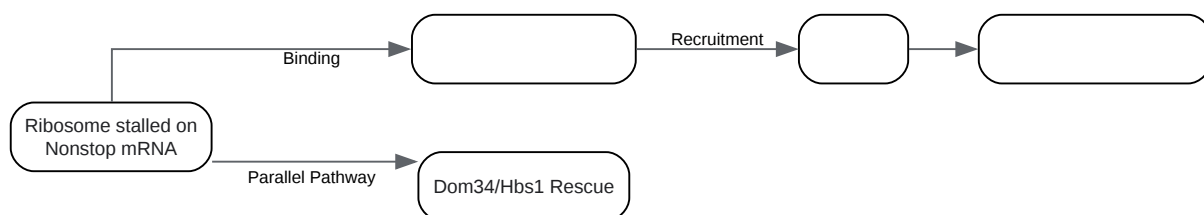
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Caption: Dom34-mediated ribosome rescue pathway.



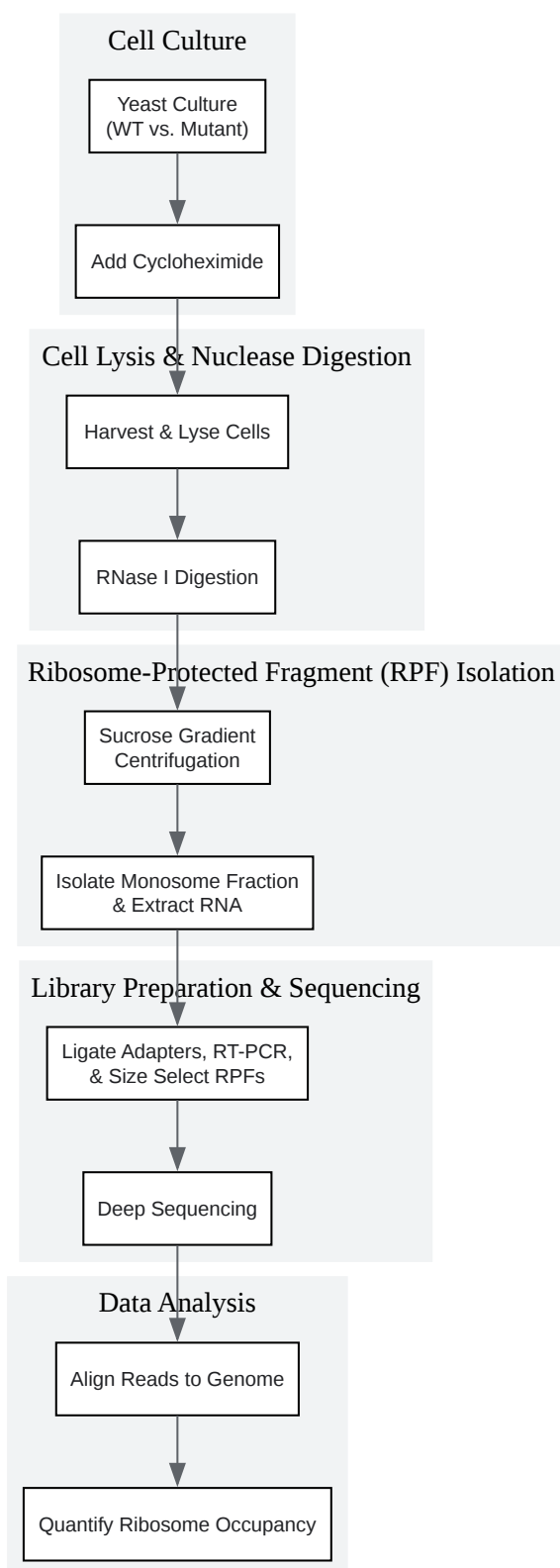
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Caption: RQT complex-mediated rescue of collided ribosomes.



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Caption: Ski complex-mediated degradation of nonstop mRNA.



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Caption: Experimental workflow for ribosome profiling.

## Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed protocols for key experiments used to study and compare the function of ribosome rescue factors.

### In Vitro Ribosome Dissociation Assay

This assay is used to measure the ability of rescue factors to dissociate stalled 80S ribosomes into their 40S and 60S subunits.

Materials:

- Purified 80S ribosomes stalled on a specific mRNA template (e.g., a nonstop construct).
- Purified recombinant Dom34, Hbs1, and ABCE1 (or RQT complex components).
- Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KOAc, 2.5 mM Mg(OAc)<sub>2</sub>, 1 mM DTT).
- ATP and GTP.
- Sucrose gradients (e.g., 10-30% linear sucrose gradient in reaction buffer).
- Fractionation system and UV detector.

Procedure:

- Assemble the ribosome dissociation reactions in a total volume of 50  $\mu$ L.
- To the reaction buffer, add stalled 80S ribosomes to a final concentration of 50 nM.
- Add the purified rescue factors. For Dom34-mediated dissociation, add Dom34 (e.g., 200 nM), Hbs1 (e.g., 200 nM), and ABCE1 (e.g., 1  $\mu$ M). For RQT-mediated dissociation, add the purified RQT complex (e.g., 100 nM).
- Add ATP and GTP to a final concentration of 1 mM each.
- Incubate the reactions at 30°C for 30 minutes.

- Stop the reactions by placing them on ice.
- Layer the reactions onto 10-30% sucrose gradients.
- Centrifuge the gradients at 4°C for 3 hours at 40,000 rpm in a swing-out rotor (e.g., Beckman SW41).
- Fractionate the gradients while monitoring the absorbance at 260 nm.
- Analyze the resulting profiles to quantify the amounts of 80S, 60S, and 40S particles. The percentage of dissociation is calculated as the ratio of the area of the 40S and 60S peaks to the total area of all ribosomal peaks.

## Ribosome Profiling to Identify In Vivo Targets

Ribosome profiling provides a genome-wide snapshot of ribosome positions on mRNAs, allowing for the identification of sites of ribosome stalling in vivo. Comparing ribosome footprints in wild-type versus mutant strains (e.g., dom34Δ) can reveal the targets of specific rescue factors.[\[13\]](#)

Materials:

- Yeast strains (wild-type and deletion mutants for rescue factors).
- Yeast growth media.
- Cycloheximide.
- Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide).
- RNase I.
- Sucrose for gradients.
- RNA extraction reagents.
- Reagents for library preparation for deep sequencing.

#### Procedure:

- Grow yeast cultures to mid-log phase.
- Treat with cycloheximide (100 µg/mL) for 2 minutes to arrest translating ribosomes.
- Harvest cells by rapid filtration and flash-freeze in liquid nitrogen.
- Lyse cells by cryo-milling.
- Thaw the lysate and treat with RNase I to digest mRNA not protected by ribosomes.
- Load the nuclease-treated lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge to isolate monosomes.
- Collect the monosome fraction and extract the ribosome-protected mRNA fragments (RPFs).
- Perform library preparation of the RPFs, which includes 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
- Sequence the library using a high-throughput sequencing platform.
- Align the sequencing reads to the genome and analyze the distribution of ribosome footprints. An accumulation of footprints at specific locations in the mutant strain compared to the wild-type indicates sites of ribosome stalling that are normally resolved by the deleted rescue factor.

## Conclusion

The functional landscape of ribosome rescue is complex, with multiple pathways converging to ensure translational fidelity and efficiency. Dom34, the RQT complex, and the Ski complex each play crucial, albeit sometimes overlapping, roles in this process. Dom34/Hbs1 serves as a versatile ribosome rescue machinery for a variety of stalled complexes. The RQT complex provides a specialized response to the more severe problem of ribosome collisions. The Ski complex focuses on the elimination of the problematic mRNA, often in conjunction with ribosome rescue. The experimental approaches detailed in this guide provide a framework for further dissecting the intricacies of these pathways. A deeper understanding of the functional



redundancy and specificity of these ribosome rescue factors will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with translational dysregulation.

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